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Introduction
CD33, a sialic acid-binding immunoglobulin-like lectin, is a transmembrane receptor primarily

expressed on myeloid cells, including microglia in the brain.[1][2][3] Genetic studies have

identified a single nucleotide polymorphism (SNP), rs12459419, located at the 5' splice site of

CD33's exon 2, which influences the risk of late-onset Alzheimer's disease (AD).[1][2] The

protective allele of this SNP promotes the skipping of exon 2 during pre-mRNA splicing,

resulting in a truncated protein isoform known as CD33ΔE2 or D2-CD33.[1][2][4] This isoform

lacks the V-set immunoglobulin domain, which is responsible for sialic acid binding.[2][3][4] The

full-length isoform is referred to as CD33M. The altered function of the CD33ΔE2 isoform is

believed to modulate microglial activity, representing a potential therapeutic avenue for

neurodegenerative diseases.

CRISPR-based technologies, including conventional CRISPR/Cas9 and adenine base editors

(ABEs), offer powerful tools to model and induce CD33 exon 2 skipping.[5][6] These methods

allow for the precise genetic modification of the CD33 locus to study the functional

consequences of exon 2 skipping in relevant cell types and to develop novel therapeutic

strategies.

These application notes provide an overview of the experimental workflows, detailed protocols,

and data interpretation for using CRISPR to model CD33 exon 2 skipping.
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Data Presentation
Table 1: Quantitative Analysis of CD33 Exon 2 Skipping
Efficiency

Method
Cell
Line/Model

Genotype
Exon 2
Skipping
Efficiency (%)

Reference

Adenine Base

Editor (ABE8e)
ML-1 cells N/A Not specified [5]

Adenine Base

Editor (ABE)
DMD iPSC-CMs N/A

35.9 ± 5.7 (AG to

GG conversion)
[1]

CRISPR/Cas9

Genome Editing
OCI-AML3 rs12459419 T/T

Significantly

higher CD33D2

mRNA

[7]

Small Molecule

Modulator

(Compound 1)

K562

(rs12459419 T/T)
T/T

Dose-dependent

increase, ~50%

at 10 µM

[8]

HNRNPA1

Overexpression
THP-1 N/A

Increased exon 2

skipping
[9]

in vivo ABE8e

Editing

Xenotransplantat

ion Mouse Model
N/A

~3% editing at

CD33 and HBG

sites

[5]

Table 2: Functional Outcomes of CD33 Exon 2 Skipping
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Cell Line/Model
Effect of Exon 2
Skipping

Assay Reference

iPSC-derived

Microglia

Interferon microglia

signature
RNA-sequencing [1]

OCI-AML3

Lower IC50 for

Gemtuzumab

Ozogamicin

Cytotoxicity Assay [7][10]

THP-1
Reduction of cell

surface CD33
High-Content Imaging [8]

Human CD34+ cells
Expansion of edited

erythroid cells

in vitro and in vivo

studies
[5]

Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Deletion of CD33
Exon 2 in a Myeloid Cell Line (e.g., ML-1)
This protocol describes the generation of a cell line that exclusively expresses the CD33ΔE2

isoform through CRISPR/Cas9-mediated deletion of exon 2.[11]

Materials:

ML-1 cells

Cas9 nuclease

Two guide RNAs (gRNAs) flanking exon 2 of the CD33 gene

Electroporation system (e.g., Lonza Nucleofector)

FACS buffer (e.g., PBS with 2% FBS)

Antibodies for flow cytometry: Anti-CD33 (clone HIM3-4, recognizing the C2-set domain) and

an isotype control
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Cell sorting instrument

Genomic DNA extraction kit

PCR reagents for genotyping

Sanger sequencing reagents

Procedure:

gRNA Design and Synthesis: Design two gRNAs that target the intronic regions flanking

exon 2 of the CD33 gene. Utilize online design tools that minimize off-target effects.[12][13]

[14] Synthesize the gRNAs.

Cell Culture: Culture ML-1 cells in appropriate media and conditions.

CRISPR/Cas9 Delivery:

Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating the Cas9 protein with

the two gRNAs.

Electroporate the ML-1 cells with the Cas9 RNP complex using a pre-optimized

electroporation protocol.[15]

Single-Cell Cloning: After electroporation, perform single-cell sorting into 96-well plates to

isolate and expand individual clones.

Genotyping:

Once clones have expanded, extract genomic DNA.

Perform PCR using primers that flank the targeted region to amplify the genomic locus.

Analyze the PCR products by gel electrophoresis to identify clones with a smaller

fragment size, indicative of exon 2 deletion.

Confirm the precise deletion by Sanger sequencing of the PCR products.
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Validation of CD33ΔE2 Expression:

Flow Cytometry: Stain the successfully edited clones with an anti-CD33 antibody that

recognizes an epitope outside of exon 2 (e.g., the C2-set domain encoded by exon 3).[4]

This will confirm the continued expression of the truncated CD33 protein.

RT-qPCR: Design primers that can distinguish between the full-length CD33 and the

CD33ΔE2 transcript to quantify the level of exon 2 skipping at the mRNA level.[3]

Western Blot: Use an antibody targeting the C-terminal portion of CD33 to detect the size

difference between the full-length and the ΔE2 protein isoforms.[6]

Protocol 2: Adenine Base Editing (ABE) to Induce CD33
Exon 2 Skipping
This protocol utilizes an adenine base editor (ABE) to introduce a point mutation in the splice

acceptor site of exon 2, leading to its exclusion from the mature mRNA transcript.[5]

Materials:

Target cells (e.g., CD34+ HSPCs, iPSCs)

ABE8e mRNA

sgRNA targeting the splice acceptor site of CD33 exon 2

Electroporation system

Cell culture reagents

Genomic DNA extraction kit

PCR reagents for amplification of the target region

Sanger sequencing or Next-Generation Sequencing (NGS) for editing efficiency analysis

RT-qPCR reagents for splicing analysis
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Procedure:

sgRNA Design: Design an sgRNA that targets the adenine within the splice acceptor site of

CD33 exon 2. The goal is to convert this adenine to a guanine.[5]

Cell Preparation: Prepare the target cells for electroporation. For CD34+ HSPCs, this may

involve thawing and pre-stimulation.

ABE Delivery:

Prepare the ABE RNP complex by incubating ABE8e mRNA and the specific sgRNA.

Deliver the ABE RNP complex into the target cells via electroporation.

Assessment of Editing Efficiency:

After a suitable incubation period (e.g., 72 hours), harvest a portion of the cells and extract

genomic DNA.

Amplify the targeted region by PCR.

Determine the A-to-G conversion efficiency using Sanger sequencing and analysis of the

chromatogram, or by deep sequencing for more quantitative results.

Analysis of Exon 2 Skipping:

Harvest another portion of the cells for RNA extraction and cDNA synthesis.

Perform RT-qPCR using primers that can differentiate between the full-length CD33 and

the CD33ΔE2 transcripts to quantify the extent of exon 2 skipping.

Protocol 3: Quantification of CD33 Isoforms by RT-qPCR
This protocol allows for the relative quantification of CD33 transcripts with and without exon 2.

Materials:

RNA extraction kit
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cDNA synthesis kit

qPCR instrument

SYBR Green or TaqMan-based qPCR master mix

Primers for total CD33, D2-CD33, and a housekeeping gene.[3]

Total CD33 (exons 4-5): Fwd: 5'-TGTTCCACAGAACCCAACAA-3', Rev: 5'-

GGCTGTAACACCAGCTCCTC-3'

D2-CD33 (spanning exon 1-3 junction): Fwd: 5'-CCCTGCTGTGGGCAGACTTG-3'

Procedure:

RNA Extraction and cDNA Synthesis: Extract total RNA from the experimental and control

cells and reverse transcribe it into cDNA.

qPCR Reaction Setup: Set up qPCR reactions for each sample in triplicate for total CD33,

D2-CD33, and a reference gene (e.g., GAPDH, ACTB).

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

Data Analysis:

Calculate the Ct values for each target.

Determine the relative expression of D2-CD33 as a proportion of total CD33 expression,

normalized to the housekeeping gene using the ΔΔCt method.
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Caption: CD33 pre-mRNA splicing pathway leading to two main isoforms.
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Caption: Experimental workflow for CRISPR-mediated CD33 exon 2 skipping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10861398?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

